7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinazoline core fused with a methoxyphenyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrroloquinazoline derivatives and methoxyphenyl-containing compounds. What sets 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H18N2O4/c1-25-14-6-4-13(5-7-14)18(23)12-26-15-8-9-17-16(11-15)20(24)22-10-2-3-19(22)21-17/h4-9,11H,2-3,10,12H2,1H3 |
InChI Key |
CIZOTESJUIAHOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
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